molecular formula C17H22N4O2 B2497544 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide CAS No. 1205451-80-4

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2497544
CAS No.: 1205451-80-4
M. Wt: 314.389
InChI Key: NPPLOWRMSMKTHT-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions using appropriate alkyl halides in the presence of a base.

    Attachment of the morpholinophenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole ring reacts with a 4-morpholinophenyl halide.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: Lacks the morpholinophenyl group.

    1-ethyl-3-methyl-N-(4-piperidinophenyl)-1H-pyrazole-5-carboxamide: Contains a piperidine ring instead of a morpholine ring.

    1-ethyl-3-methyl-N-(4-aminophenyl)-1H-pyrazole-5-carboxamide: Contains an amino group instead of a morpholine ring.

Uniqueness

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the morpholinophenyl group, which can impart specific biological activities and chemical properties that are distinct from other similar compounds.

Properties

IUPAC Name

2-ethyl-5-methyl-N-(4-morpholin-4-ylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-21-16(12-13(2)19-21)17(22)18-14-4-6-15(7-5-14)20-8-10-23-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPLOWRMSMKTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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